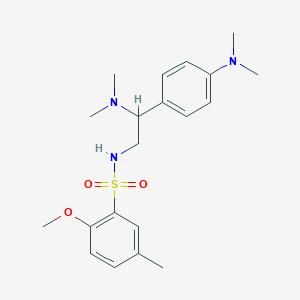
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H29N3O3S and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV and Antifungal Activities
A study by Zareef et al. (2007) explored the synthesis of novel benzenesulfonamides with potential anti-HIV and antifungal activities. They investigated a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which included derivatives similar to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxy-5-methylbenzenesulfonamide. These compounds showed promise in in vitro screenings for their antiviral and antifungal properties (Zareef et al., 2007).
Nonlinear Optical (NLO) Material
Ogawa et al. (2008) investigated the properties of 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, including those with benzenesulfonate structures, for their application in nonlinear optical (NLO) materials. These materials, including the p-toluenesulfonate derivative known as DAST, are significant for their potential in optical technologies, like telecommunications and laser frequency conversion (Ogawa et al., 2008).
Computational Chemistry and Protein Interaction Studies
Murthy et al. (2018) synthesized and characterized a sulfonamide molecule closely related to the compound , focusing on its interaction with proteins. This study highlighted the importance of these compounds in computational chemistry for understanding molecular interactions and potential drug design (Murthy et al., 2018).
Alzheimer’s Disease Research
Abbasi et al. (2018) synthesized a series of sulfonamides and investigated their potential as therapeutic agents for Alzheimer’s disease. This research is significant for understanding how derivatives of benzenesulfonamides, like the compound , can impact neurological conditions (Abbasi et al., 2018).
Anticancer Properties
A study by Zhang et al. (2010) looked into the anticancer properties of a sulfonamide compound, highlighting the potential of such molecules in the treatment of cancer (Zhang et al., 2010).
Hydrogen Bonding in Crystals
Kikkawa et al. (2019) examined the hydrogen bonding patterns in crystals of aromatic sulfonamides. This study is relevant to understanding the molecular structure and interactions of compounds like this compound, which can influence their chemical and physical properties (Kikkawa et al., 2019).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-15-7-12-19(26-6)20(13-15)27(24,25)21-14-18(23(4)5)16-8-10-17(11-9-16)22(2)3/h7-13,18,21H,14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGWTSCLUINZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385608.png)


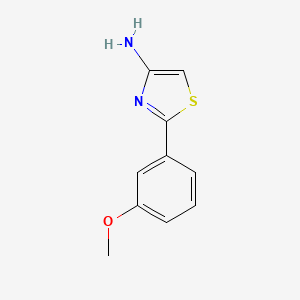
![Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate](/img/structure/B2385615.png)
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385617.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)
![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)
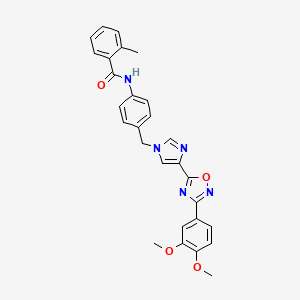
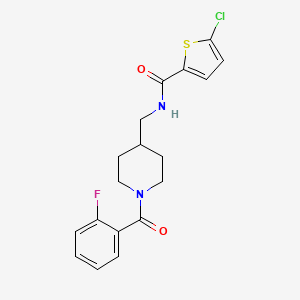
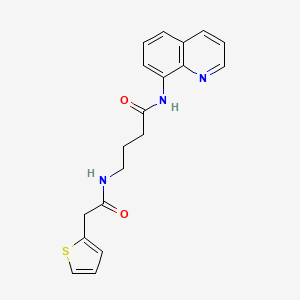
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)
